3-(3-Chlorobenzyl)-6-methyl-5-phenyl-3,3-d]pyrimidin-4-one
Overview
Description
3-(3-Chlorobenzyl)-6-methyl-5-phenyl-3,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a benzyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzyl)-6-methyl-5-phenyl-3,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzyl)-6-methyl-5-phenyl-3,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenation or alkylation reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
3-(3-Chlorobenzyl)-6-methyl-5-phenyl-3,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)-6-methyl-5-phenyl-3,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core structure and is also studied for its biological activities.
4-Aminopyrrolo[2,3-d]pyrimidine: This compound is another pyrimidine derivative with potential antitubercular activity.
Pyrimidine derivatives containing 4-hydroxypiperidine groups: These compounds are evaluated for their antiproliferative activity against cancer cell lines.
Uniqueness
3-(3-Chlorobenzyl)-6-methyl-5-phenyl-3,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-17(15-7-3-2-4-8-15)18-19(25-13)22-12-23(20(18)24)11-14-6-5-9-16(21)10-14/h2-10,12H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXDFBTUIWJPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.